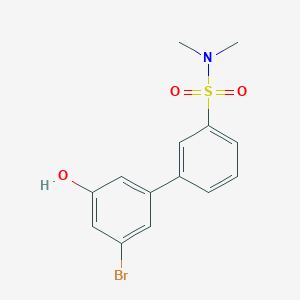![molecular formula C16H16BrNO3S B6383712 3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262004-08-9](/img/structure/B6383712.png)
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-BPSP) is a chemical compound with a wide range of applications in scientific research. It is a brominated phenol with a pyrrolidinylsulfonyl moiety, and is used as a reagent in organic synthesis. 3-BPSP has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-BPSP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, 3-BPSP has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used in the synthesis of nanomaterials.
Mecanismo De Acción
3-BPSP is a brominated phenol with a pyrrolidinylsulfonyl moiety, and it is thought to act as an inhibitor of enzymes involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been shown to bind to certain proteins and nucleic acids, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
3-BPSP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-BPSP has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively inexpensive reagent, and it is available from numerous suppliers. However, 3-BPSP is a relatively toxic compound, and it should be handled with caution in the laboratory.
Direcciones Futuras
The potential applications of 3-BPSP are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of 3-BPSP, as well as the development of new uses for 3-BPSP in scientific research. Additionally, further research may focus on the potential therapeutic applications of 3-BPSP, such as its use in the treatment of cancer and other diseases.
Métodos De Síntesis
3-BPSP is synthesized through a three-step process. The first step involves the reaction of 4-bromophenol and 4-hydroxy-2-pyrrolidone in the presence of a base, such as potassium carbonate, to form a brominated pyrrolidone. The second step involves the reaction of the brominated pyrrolidone with 4-chlorosulfonylbenzene to form a pyrrolidinylsulfonylbenzene intermediate. Finally, the pyrrolidinylsulfonylbenzene intermediate is reacted with bromine to form 3-BPSP.
Propiedades
IUPAC Name |
3-bromo-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-9-13(10-15(19)11-14)12-3-5-16(6-4-12)22(20,21)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDWTPMNMAROFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686488 |
Source


|
| Record name | 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1262004-08-9 |
Source


|
| Record name | 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)








![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)

